Cas no 195708-39-5 (Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate)

Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate is a fluorinated β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a fluoro-substituted aromatic ring and a methoxy group, enhances reactivity in nucleophilic and electrophilic reactions, making it valuable for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the synthesis of heterocycles and fluorinated analogs of bioactive molecules. Its stability under standard conditions ensures reliable performance in multi-step reactions. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents allows for versatile functionalization.
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate structure
195708-39-5 structure
Product Name:Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
CAS No:195708-39-5
MF:
MW:
CID:4633270
Update Time:2025-11-07

Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-(3-FLUORO-4-METHOXYBENZOYL)ACETATE
    • ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
    • Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
    • Inchi: InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
    • SMILES: CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6

Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E903910-10mg
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5
10mg
$ 50.00 2022-06-05
TRC
E903910-50mg
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5
50mg
$ 160.00 2022-06-05
TRC
E903910-100mg
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5
100mg
$ 250.00 2022-06-05
OTAVAchemicals
2625933-50MG
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 95%
50MG
$115 2023-07-07
OTAVAchemicals
2625933-250MG
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 95%
250MG
$230 2023-07-07
OTAVAchemicals
2625933-1000MG
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 95%
1g
$465 2023-07-07
A2B Chem LLC
AF12217-5g
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 95%
5g
$1203.00 2024-04-20
Crysdot LLC
CD12099622-1g
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 97%
1g
$437 2024-07-24
Crysdot LLC
CD12099622-5g
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
195708-39-5 97%
5g
$1177 2024-07-24

Additional information on Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate

Recent Advances in the Study of Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5)

Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5) is a fluorinated β-keto ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a synthetic intermediate and potential bioactive molecule. Recent studies have explored its role in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate as a key intermediate in the synthesis of fluorinated chalcone derivatives. The researchers demonstrated that this compound could be efficiently converted into a series of chalcones with enhanced bioavailability and target specificity. These derivatives exhibited promising inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further drug development.

In another recent study, researchers focused on the anticancer properties of derivatives synthesized from Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate. The compound's unique fluorinated structure was found to enhance its interaction with cellular targets, particularly in cancer cells with overexpressed tyrosine kinases. Preliminary in vitro assays revealed that these derivatives could induce apoptosis in breast cancer cell lines (MCF-7) at low micromolar concentrations. The study, published in Bioorganic & Medicinal Chemistry Letters, emphasized the need for further in vivo studies to validate these findings.

From a synthetic chemistry perspective, Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate has been utilized in multicomponent reactions to generate diverse heterocyclic scaffolds. A 2024 report in Organic Letters detailed its use in a one-pot synthesis of pyrazole and pyrimidine derivatives, which are core structures in many FDA-approved drugs. The study showcased the compound's reactivity and compatibility with various catalysts, underscoring its utility in high-throughput drug discovery pipelines.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate. Future research directions may include structural modifications to improve metabolic stability and reduce potential off-target effects. Additionally, computational modeling studies could provide deeper insights into the compound's binding interactions with biological targets, facilitating the design of more potent and selective therapeutics.

In conclusion, Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5) continues to be a valuable building block in medicinal chemistry, with recent studies highlighting its potential in anti-inflammatory and anticancer drug development. Its synthetic versatility and bioactive potential make it a compound of interest for future research endeavors in the chemical biology and pharmaceutical industries.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.